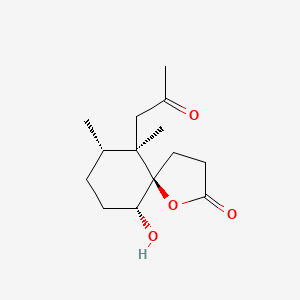
Vittacarboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vittacarboline is a natural product found in Hippeastrum vittatum with data available.
Aplicaciones Científicas De Investigación
Discovery and Structural Elucidation
An ethanolic extract of the fresh flowers of Hippeastrum vittatum led to the discovery of vittacarboline, a new alkaloid. This discovery was made possible through spectroscopic methods, including one- and two-dimensional NMR and mass spectrometry, which aided in establishing the structure of vittacarboline (Youssef, 2001).
Phytoremediation Potential
In the context of phytoremediation, the study of Pteris vittata, a model arsenic hyperaccumulator, is noteworthy. This research focused on creating a comprehensive database of metabolomes to aid in understanding the plant's therapeutic profile, including its potential for phytoremediation (Nguyen et al., 2021). Another study examined the arsenic hyperaccumulation-regulation network of Pteris vittata, contributing to our understanding of its use in remediation of arsenic-contaminated soil (Yan et al., 2019).
Environmental Impact Studies
A study on the caddisfly Sericostoma vittatum underlines the environmental impacts of contaminants. This research assessed the sublethal effects of the insecticide chlorantraniliprole on S. vittatum, revealing insights into how exposure to contaminants can alter energy acquisition and metabolism in aquatic insects (Rodrigues et al., 2017).
Spectroscopy and Imaging Applications
While not directly related to vittacarboline, studies on VIRTIS (Visual IR Thermal Imaging Spectrometer) provide insights into the broader applications of spectroscopy and imaging in scientific research. These studies illustrate how advanced imaging techniques are used in planetary exploration missions (Coradini et al., 2007).
Propiedades
Nombre del producto |
Vittacarboline |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
9-[(5-methylfuran-2-yl)methyl]pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H14N2O/c1-12-6-7-13(20-12)11-19-16-5-3-2-4-14(16)15-8-9-18-10-17(15)19/h2-10H,11H2,1H3 |
Clave InChI |
UANUGMASRPSVFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CN2C3=CC=CC=C3C4=C2C=NC=C4 |
Sinónimos |
vittacarboline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




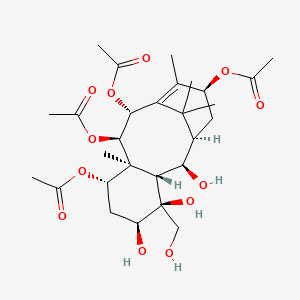

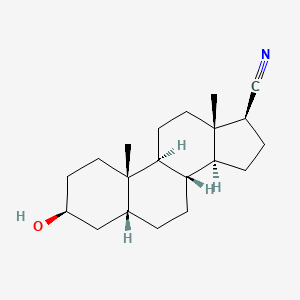
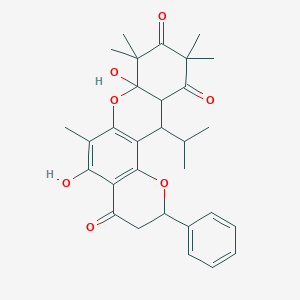


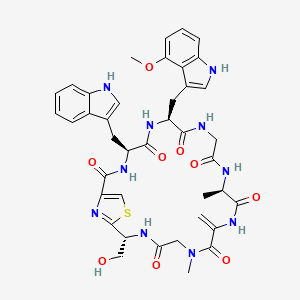

![(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid](/img/structure/B1251840.png)

